3,4,4-Trimethyl-1,3-oxazolidin-2-one
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Overview
Description
3,4,4-Trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases such as sodium hydride (NaH) and catalysts like triazabicyclodecene . The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the intramolecular cyclization of N-substituted glycidylcarbamates yields 4-hydroxymethyl-1,3-oxazolidin-2-ones .
Scientific Research Applications
3,4,4-Trimethyl-1,3-oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, derivatives of oxazolidinones, such as linezolid, are known for their antibacterial activity and are used to treat infections caused by resistant bacteria . Additionally, this compound is utilized in the development of new antibacterial drugs with low resistance potential . In the industrial sector, it is employed in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets include the peptidyl transferase center of the ribosome, which is essential for the elongation of the peptide chain during translation.
Comparison with Similar Compounds
3,4,4-Trimethyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. For instance, linezolid is widely used as an antibacterial agent, while tedizolid and contezolid are newer derivatives with improved efficacy and reduced resistance potential .
List of Similar Compounds:- Linezolid
- Tedizolid
- Contezolid
- 4,4-Dimethyl-1,3-oxazolidin-2-one
Properties
IUPAC Name |
3,4,4-trimethyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4-9-5(8)7(6)3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPZSRWPDYRSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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